molecular formula C21H22BrFN4O2 B122179 N-Desmethyl vandetanib CAS No. 338992-12-4

N-Desmethyl vandetanib

カタログ番号: B122179
CAS番号: 338992-12-4
分子量: 461.3 g/mol
InChIキー: HTCPERSEGREUFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Desmethyl vandetanib is the primary active metabolite of vandetanib (Van), a tyrosine kinase inhibitor (TKI) targeting RET, VEGFR-2, VEGFR-3, and EGFR. It is formed via hepatic metabolism mediated by cytochrome P450 3A4 (CYP3A4) with stimulation by cytochrome b5 . Unlike the inactive metabolite vandetanib N-oxide (50-fold less potent than Van), this compound retains similar inhibitory activity to the parent drug against VEGF receptors (KDR and Flt-1) and EGFR . It constitutes 7–17.1% of total vandetanib exposure in plasma and contributes to therapeutic efficacy .

作用機序

Target of Action

N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .

Mode of Action

this compound acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .

Pharmacokinetics

this compound is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.

Result of Action

The inhibition of the targeted tyrosine kinases by this compound leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .

生化学分析

Biochemical Properties

N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .

生物活性

N-Desmethyl vandetanib (NDM-Van) is a significant metabolite of vandetanib, a multi-targeted tyrosine kinase inhibitor (TKI) primarily used in the treatment of certain types of thyroid cancer and non-small cell lung cancer. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and clinical implications.

1. Pharmacological Profile

This compound exhibits pharmacological activities similar to its parent compound, vandetanib. Both compounds act as inhibitors of multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Ret Proto-Oncogene (RET)

The potency of NDM-Van against these targets is comparable to that of vandetanib itself.

Table 1: IC50 Values for Vandetanib and this compound

TargetVandetanib IC50 (μM)This compound IC50 (μM)
EGFR0.020 - 0.50Similar
VEGFR-20.03 - 0.09Similar
RETNot specifiedNot specified
VEGFR-30.1 - 0.3Not specified

Source:

This compound is formed through the metabolic action of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the oxidative metabolism of various drugs. The formation of this metabolite is significant because it retains similar inhibitory effects on key signaling pathways involved in tumor growth and angiogenesis.

Key Mechanisms:

  • Inhibition of Angiogenesis: NDM-Van inhibits VEGF-induced endothelial cell proliferation and migration, thereby reducing blood vessel formation.
  • Tumor Growth Inhibition: It suppresses tumor growth in various preclinical models, including xenografts of human colon cancer cells.

3. In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation and promotes apoptosis in cancer cell lines dependent on EGFR and RET signaling pathways.

Case Study: Angiogenesis Assay

In an angiogenesis assay using human umbilical vein endothelial cells (HUVEC), NDM-Van reduced vascular tubule growth significantly at concentrations similar to those effective for its parent compound.

4. In Vivo Efficacy

Animal studies have shown that this compound effectively reduces tumor size and inhibits angiogenesis in vivo. For instance:

  • In murine models with human colon cancer xenografts, NDM-Van demonstrated a dose-dependent reduction in tumor growth.
  • A study indicated that doses ranging from 12.5 to 50 mg/kg/day significantly inhibited VEGF-dependent neovascularization.

5. Clinical Implications

Clinical data regarding the efficacy and safety profile of this compound are still emerging. However, studies indicate that:

  • Patients receiving vandetanib show similar outcomes with respect to progression-free survival when considering the contribution of its active metabolite.
  • Adverse effects associated with NDM-Van include QT prolongation, although it appears to be less severe compared to the parent compound.

Table 2: Clinical Outcomes with Vandetanib Treatment

ParameterVandetanib Group (%)Placebo Group (%)
Progression-Free Survival at 12 Months8363
Overall Response Rate4513
Disease Control Rate8771

Source:

6. Conclusion

This compound represents a crucial component of the pharmacological activity associated with vandetanib therapy. Its ability to inhibit key signaling pathways involved in cancer progression and angiogenesis underscores its potential as an effective therapeutic agent in oncology. Ongoing research is essential to fully elucidate its clinical efficacy and safety profile.

科学的研究の応用

Pharmacological Properties

N-Desmethyl vandetanib exhibits pharmacological properties similar to its parent compound, vandetanib. It acts primarily as an inhibitor of multiple receptor tyrosine kinases, including:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • RET proto-oncogene

These targets are crucial in pathways associated with tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and vascularization, which is beneficial in treating various cancers.

Medullary Thyroid Cancer (MTC)

NDM-VTB has shown promising results in clinical settings, particularly for patients with advanced MTC. Clinical trials have demonstrated that vandetanib significantly improves progression-free survival in patients with unresectable or metastatic MTC:

  • In a study involving 30 patients with hereditary MTC, 20% had a confirmed partial response, while 53% experienced stable disease lasting at least 24 weeks .
  • Another trial indicated a median progression-free survival of 30.5 months for patients treated with vandetanib compared to 19.3 months for those receiving placebo .

Pediatric Applications

Recent studies have highlighted the efficacy of NDM-VTB in pediatric populations. A notable case involved a child with advanced MTC associated with MEN2B who showed significant tumor reduction after treatment with vandetanib, allowing for subsequent surgical intervention .

Case Study Overview

Case StudyPatient DemographicsTreatmentOutcome
Pediatric MTCChild with MEN2BVandetanibSignificant tumor reduction; surgery possible after treatment
Adult MTC30 patients with hereditary MTCVandetanib 300 mg/day20% partial response; 53% stable disease for ≥24 weeks

These case studies underline the potential of NDM-VTB as an effective treatment option in both adult and pediatric populations suffering from aggressive forms of thyroid cancer.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the pharmacokinetic profile of N-Desmethyl vandetanib in preclinical models?

  • Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify this compound and its parent compound in plasma, urine, and fecal samples. Ensure longitudinal sampling at defined intervals (e.g., 0, 4, 8, 24, 48 hours post-dose) to capture absorption, distribution, and elimination kinetics. Account for food effects by comparing fasted vs. fed cohorts, as food does not significantly alter vandetanib absorption .

Q. How can researchers design a study to assess the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Incubate this compound with human or rodent liver microsomes supplemented with NADPH. Use high-performance liquid chromatography (HPLC) to monitor metabolite formation over time. Include control samples without cofactors to distinguish enzymatic vs. non-enzymatic degradation. Calculate intrinsic clearance (CLint) using the substrate depletion method .

Q. What experimental approaches are used to evaluate the role of this compound in EGFR/RET signaling pathways?

  • Methodological Answer : Perform Western blotting or phospho-specific ELISA assays on cell lysates treated with this compound. Focus on downstream targets like ERK1/2 or AKT phosphorylation. Use siRNA knockdown of EGFR/RET to confirm specificity. Pair with viability assays (e.g., MTT) to correlate signaling inhibition with cytotoxicity .

Advanced Research Questions

Q. How can researchers address contradictions in clinical data regarding this compound’s contribution to overall survival (OS) in medullary thyroid cancer (MTC)?

  • Methodological Answer : Conduct a meta-analysis of phase III trials (e.g., ZETA trial) with stratification by patient subgroups (e.g., RET mutation status, baseline calcitonin levels). Use Cox proportional hazards models to adjust for confounding variables like prior therapies. Compare progression-free survival (PFS) and OS while accounting for immature survival data in earlier studies .

Q. What strategies are effective in overcoming resistance to this compound in EGFR/RET-driven tumors?

  • Methodological Answer : Develop patient-derived xenograft (PDX) models resistant to vandetanib. Perform RNA sequencing to identify upregulated bypass pathways (e.g., MET or FGFR). Test combination therapies with inhibitors of these pathways (e.g., crizotinib for MET). Validate synergy using Chou-Talalay combination index assays .

Q. How should researchers design a pharmacokinetic-pharmacodynamic (PK-PD) model for this compound in heterogeneous tumor microenvironments?

  • Methodological Answer : Integrate tumor biopsy data with plasma PK profiles to quantify drug penetration into hypoxic or necrotic regions. Use positron emission tomography (PET) with radiolabeled vandetanib analogs to visualize distribution. Apply nonlinear mixed-effects modeling (e.g., NONMEM) to correlate exposure with biomarkers like serum calcitonin .

Q. What in vitro models best recapitulate the angiogenic effects of this compound observed in vivo?

  • Methodological Answer : Use endothelial cell tube formation assays on Matrigel with VEGF stimulation. Treat cells with this compound and quantify branch points and tube length. Complement with chick chorioallantoic membrane (CAM) assays to assess vascular remodeling. Measure secreted angiogenic factors (e.g., VEGF-A, IL-8) via multiplex ELISA .

Q. How can researchers optimize combination therapy protocols involving this compound and immune checkpoint inhibitors?

  • Methodological Answer : Conduct syngeneic mouse models with MTC tumors. Administer this compound alongside anti-PD-1/PD-L1 agents. Analyze tumor-infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiles (e.g., IFN-γ, granzyme B). Use sequential vs. concurrent dosing regimens to identify synergistic timing .

Q. Data Analysis & Contradiction Management

Q. How should researchers reconcile discrepancies between in vitro potency and clinical efficacy of this compound?

  • Methodological Answer : Perform retrospective analysis of clinical trial data to compare tumor response rates with in vitro IC50 values. Adjust for protein binding in plasma using equilibrium dialysis. Apply physiologically based pharmacokinetic (PBPK) modeling to predict free drug concentrations at tumor sites .

Q. What statistical methods are appropriate for analyzing censored survival data in long-term vandetanib studies?

  • Methodological Answer : Use Kaplan-Meier estimates with log-rank tests for unadjusted survival curves. For multivariable analysis, employ Cox regression with time-dependent covariates to handle treatment discontinuation or dose modifications. Address immortal time bias using landmark analysis .

Q. Ethical & Regulatory Considerations

Q. How can researchers mitigate risks of QTc prolongation in clinical trials involving this compound?

  • Methodological Answer : Implement strict ECG monitoring protocols at baseline, weeks 2, 4, and 12. Exclude patients with baseline QTc > 480 ms. Use centralized ECG analysis to reduce variability. Predefine criteria for dose reduction or discontinuation based on QTc changes (>60 ms from baseline) .

類似化合物との比較

Comparison with Vandetanib and Its Metabolites

Pharmacological Activity

Compound Target Potency (vs. Vandetanib) Metabolic Pathway Key Enzymes Clinical Relevance
Vandetanib (Van) 1× (Reference) CYP3A4, FMO1/3 CYP3A4, FMO1/3 First-line MTC therapy
N-Desmethyl vandetanib 1× (Similar to Van) CYP3A4-mediated demethylation CYP3A4 + cytochrome b5 Active metabolite; contributes to efficacy
Vandetanib N-oxide 0.02× (50-fold less active) FMO1/3-mediated oxidation FMO1/3 Negligible pharmacological role

This compound’s retention of potency contrasts sharply with vandetanib N-oxide, which is pharmacologically irrelevant. This highlights the critical role of CYP3A4 in generating active metabolites .

Pharmacokinetics

  • Excretion : 44% of Van is excreted in feces and 25% in urine, with this compound detected in plasma, urine, and feces .
  • Renal Impairment : Exposure to this compound increases up to 2-fold in renal impairment, necessitating dose adjustments .

Comparison with Active Metabolites of Other TKIs

Parent Drug Active Metabolite Metabolic Enzyme Activity vs. Parent Clinical Impact
Vandetanib This compound CYP3A4 Enhances efficacy; requires monitoring in renal impairment
Imatinib CGP74588 CYP3A4/CYP1A2 Similar Contributes to therapeutic effect
Regorafenib M2/M5 CYP3A4/UGT1A9 Reduced Lower potency than parent
Selumetinib N-Desmethyl selumetinib CYP3A4 5–8% of parent Minimal contribution to efficacy

This compound stands out due to its equipotency to Van, unlike metabolites of regorafenib or selumetinib, which have reduced activity .

Structural and Functional Comparison with Similar TKIs

Structural Features

  • Vandetanib: Contains a 4-anilinoquinazoline core critical for binding to EGFR/VEGFR-2 hydrophobic pockets. The N-methyl-piperidine side chain enhances solubility and kinase selectivity .
  • This compound : Lacks the methyl group on the piperidine side chain but retains the core pharmacophore, preserving binding affinity .
  • Nintedanib : A structurally distinct TKI with a flexible indole core, enabling deeper insertion into hydrophobic pockets compared to Van’s rigid quinazoline scaffold .

Inhibitory Profiles

Compound Key Targets IC50 (nM) Selectivity Notes
Vandetanib VEGFR-2, RET, EGFR VEGFR-2: 40 Broad-spectrum TKI
This compound VEGFR-2, RET, EGFR Similar to Van Retains parent’s target profile
Nintedanib VEGFR1-3, FGFR1-3, PDGFRα/β VEGFR-2: 5–20 Pan-VEGFR inhibitor
ZD6474 (Van synonym) VEGFR-2, RET VEGFR-2: 40 Used in RET-driven cancers

While nintedanib exhibits higher potency against VEGFR-2, this compound’s value lies in its role as an active metabolite with a target profile overlapping Van’s .

Clinical and Pharmacodynamic Implications

  • Drug-Drug Interactions : CYP3A4 inducers/inhibitors alter this compound exposure, requiring dose modifications .
  • Toxicity Profile : Both Van and this compound contribute to side effects like QT prolongation, hypertension, and dermatological reactions .
  • Therapeutic Monitoring : Plasma levels of this compound are measured in clinical trials to assess pharmacokinetic-pharmacodynamic relationships .

特性

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPERSEGREUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416177
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338992-12-4
Record name N-Desmethyl vandetanib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

TFA (3 ml) was added to a suspension of 4-(4-bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline (673 mg, 1.2 mmol) in methylene chloride (10 ml). After stirring for 1 hour at ambient temperature, the volatiles were removed under vacuum. The residue was triturated with a mixture of water/ether. The organic layer was separated. The aqueous layer was washed again with ether. The aqueous layer was adjusted to pH10 with 2N aqueous sodium hydroxide. The aqueous layer was extracted with methylene chloride. The organic layer was dried (MgSO4) and the solvent was removed under vacuum. The solid was triturated with a mixture ether/petroleum ether (1/1), filtered, washed with ether and dried under vacuum to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazoline (390 mg, 70.5%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Desmethyl vandetanib
N-Desmethyl vandetanib
N-Desmethyl vandetanib
N-Desmethyl vandetanib
N-Desmethyl vandetanib
N-Desmethyl vandetanib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。